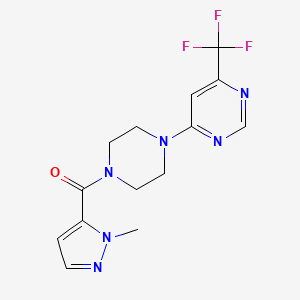

(1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

The compound (1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone features a pyrazole ring substituted with a methyl group at the 1-position, connected via a methanone bridge to a piperazine ring. The piperazine is further linked to a pyrimidine ring bearing a trifluoromethyl group at the 6-position. This structure integrates three key pharmacophoric elements:

- Pyrazole: A five-membered heterocycle known for its metabolic stability and role in hydrogen bonding.

- Piperazine: A six-membered diamine ring that enhances solubility and serves as a flexible linker.

- Trifluoromethylpyrimidine: A planar aromatic system with electron-withdrawing substituents, improving binding affinity and resistance to oxidative metabolism.

This compound’s design likely targets enzymes or receptors where these motifs synergize, such as kinase inhibitors or GPCR modulators.

Properties

IUPAC Name |

(2-methylpyrazol-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N6O/c1-21-10(2-3-20-21)13(24)23-6-4-22(5-7-23)12-8-11(14(15,16)17)18-9-19-12/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJFSRSKXYAODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves the following steps:

Pyrazole Formation: Starting with hydrazine and an appropriate diketone to form the pyrazole ring.

Pyrimidine Derivative: Synthesizing a pyrimidine precursor containing the trifluoromethyl group via substitution reactions.

Piperazine Coupling: Reacting the pyrimidine derivative with piperazine under controlled conditions to obtain the intermediate.

Final Coupling: The intermediate is then coupled with the pyrazole derivative to produce the final compound.

Industrial Production Methods

In an industrial setting, these reactions can be scaled up using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and solvents may also be adjusted to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: May undergo oxidation at specific sites, potentially leading to products like N-oxides.

Reduction: Reduction could convert certain functional groups, such as carbonyl, to corresponding alcohols.

Substitution: Undergoes substitution reactions, especially at halogenated positions.

Common Reagents and Conditions

Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium hydroxide, potassium carbonate, various halides.

Major Products

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated compounds depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, the compound is used as a precursor for synthesizing more complex molecules, especially those containing trifluoromethyl groups, which are significant for their unique properties.

Biology

In biological studies, this compound can act as a ligand for studying enzyme activity or receptor binding due to its ability to interact with biological macromolecules.

Medicine

Its structure suggests potential as a pharmacophore, making it a candidate for drug development, particularly in fields like anti-inflammatory or anticancer research.

Industry

In the industrial context, this compound may be utilized in the development of advanced materials or as an intermediate in the synthesis of specialized chemicals.

Mechanism of Action

The compound likely exerts its effects by binding to specific molecular targets, such as enzymes or receptors, modulating their activity. This binding can alter cellular pathways and processes, leading to the desired biological effects. The presence of the trifluoromethyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Pyrazolopyrimidine Derivatives ()

Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine share fused pyrazole-pyrimidine systems but lack the piperazine linker and trifluoromethyl group .

- Key Differences: Substituents: The target compound’s trifluoromethyl group enhances electron-withdrawing effects compared to the toluyl group in analogs. Linker: The methanone-piperazine bridge in the target compound may improve solubility and conformational flexibility versus rigid fused-ring systems.

- Hypothesized Impact : The piperazine linker could enable better interaction with solvent-exposed protein regions, while the trifluoromethyl group increases metabolic stability.

Piperazine-Containing Analogs ( and )

Patent Compound (): The European patent describes (4-Ethyl-piperazin-1-yl)-(2-[4-[...]-methanone derivatives with ethyl-substituted piperazines and trifluoromethylphenyl groups.

- Aromatic Systems: The target’s pyrimidine versus ’s benzimidazole may alter π-π stacking interactions in binding pockets .

Warsaw University Compound () : The compound 1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-benzimidazole features morpholine and fluorophenyl substituents.

- Key Differences: Heterocycles: Morpholine introduces a polar oxygen atom, contrasting with the target’s pyrimidine, which may affect hydrogen-bonding networks.

Pyrazole Derivatives with Varied Substituents ( and )

Phenyl-Substituted Pyrazoles (): Compounds like (1-phenyl-1H-pyrazol-4-yl)methanol prioritize aromatic bulk (phenyl) over the target’s methyl group.

- Key Differences :

Pyridazine-Pyrazole Hybrids () : Analogs such as 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine incorporate pyridazine and chlorophenyl groups.

- Key Differences :

- Electron Effects : Chlorine substituents provide moderate electron-withdrawing effects, whereas the target’s trifluoromethyl group offers stronger electronegativity and metabolic resistance.

- Heterocycle Diversity : Pyridazine’s dual nitrogen atoms may alter binding specificity compared to pyrimidine .

Structural and Functional Comparison Table

Biological Activity

The compound (1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone represents a class of pyrazole derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C14H16F3N5O |

| Molecular Weight | 317.30 g/mol |

| IUPAC Name | (1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone |

| CAS Number | [Pending Registration] |

This compound features a pyrazole ring and a piperazine moiety, which are known for their diverse biological activities.

1. Anticancer Properties

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study highlighted that structurally similar compounds show inhibitory activity against various cancer cell lines through mechanisms such as:

- Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, including BRAF(V600E) and EGFR .

- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

2. Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Similar pyrazole derivatives have demonstrated efficacy against various bacterial strains, indicating that this compound could also possess:

- Bactericidal Effects : Targeting bacterial cell membranes or metabolic pathways.

- Antifungal Activity : Some studies have reported moderate to excellent antifungal activity against phytopathogenic fungi .

3. Neuropharmacological Effects

The piperazine structure is associated with interactions with neurotransmitter receptors. This suggests potential applications in treating neurological disorders such as anxiety and depression:

- Receptor Modulation : Compounds containing piperazine can act as antagonists or agonists at serotonin and dopamine receptors.

The mechanisms through which (1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular signaling cascades.

- Receptor Binding : It may bind to various receptors, modulating their activity and influencing physiological responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

- Antitumor Activity Study :

- Antimicrobial Evaluation :

-

Neuropharmacological Assessment :

- Research into the neuropharmacological effects of piperazine-containing compounds indicated their potential as anxiolytics and antidepressants through modulation of neurotransmitter systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.